4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C9H16N2O3 It is a derivative of cyclohexanecarboxylic acid, featuring a methylcarbamoyl group attached to the amino group on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid typically involves the following steps:
Hydrogenation of Benzoic Acid: Cyclohexanecarboxylic acid can be prepared by hydrogenating benzoic acid.
Amidation Reaction: The cyclohexanecarboxylic acid is then reacted with methyl isocyanate to introduce the methylcarbamoyl group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation and amidation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Cyclohexene derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic Acid: A precursor to the compound, used in similar applications.
4-[(Methoxycarbonyl)amino]cyclohexane-1-carboxylic Acid: Another derivative with a methoxycarbonyl group instead of a methylcarbamoyl group.
4-(((TERT-BUTOXYCARBONYL)AMINO)METHYL)CYCLOHEXANECARBOXYLIC ACID: A related compound with a tert-butoxycarbonyl group.
Uniqueness
4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methylcarbamoyl group differentiates it from other cyclohexane derivatives, providing unique properties for various applications.
Properties
CAS No. |
80413-66-7 |
---|---|
Molecular Formula |
C9H16N2O3 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
4-(methylcarbamoylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H16N2O3/c1-10-9(14)11-7-4-2-6(3-5-7)8(12)13/h6-7H,2-5H2,1H3,(H,12,13)(H2,10,11,14) |
InChI Key |
NYZLOLLWDWBYLG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.